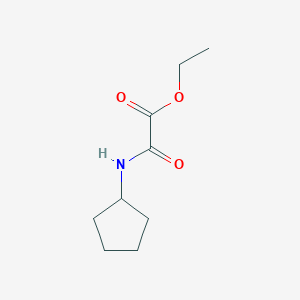

乙酸, 2-(环戊基氨基)-2-氧代-, 乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Acetic acid, 2-(cyclopentylamino)-2-oxo-, ethyl ester” is a type of ester. Esters are neutral compounds that are formed from acids . They are widely used in various industries and are often responsible for the characteristic fragrances of fruits and flowers .

Molecular Structure Analysis

Esters have the general formula RCOOR′, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R′ may be an alkyl group or an aryl group but not a hydrogen atom . They feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters undergo various reactions. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . The ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic and an alcohol .Physical And Chemical Properties Analysis

Esters, including “Acetic acid, 2-(cyclopentylamino)-2-oxo-, ethyl ester”, are polar molecules. They have considerably lower boiling points than their isomeric carboxylic acids counterparts . Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water .科学研究应用

新型α-酮酰胺衍生物的合成

OxymaPure,或 2-氰基-2-(羟亚氨基)乙酸乙酯,已与碳二亚胺 (DIC) 方法一起用于合成一系列新型 α-酮酰胺衍生物。该方法产生了通过 N-酰基靛蓝开环合成的化合物,与传统方法相比,在纯度和产率方面显示出明显的优势。然后对合成的化合物进行表征以确认其结构和性质 (El‐Faham 等人,2013)。

合成碱的空间构型

对 2-环己酮乙酸乙酯肟的研究强调了它在氢化后转化为顺式氨基乙基环己烷。这项研究提供了对合成碱的空间构型的见解,有助于理解化学合成和反应机理 (Clair 等人,1950)。

直接获得 4-羧基-1,8-萘啶

化合物“[2-(叔丁酰氨基)吡啶-3-基]氧代乙酸乙酯”用作 Pfitzinger 型缩合的合成子,从而合成含有 4-羧基-1,8-萘啶-2-基部分的配体。这种方法为双齿和三齿配体提供了一条直接途径,突出了相关乙酸酯在配体合成中的多功能性 (Zong 等人,2008)。

通过片状硅酸盐轻松合成酯

在某些阳离子交换蒙脱石存在下乙烯和乙酸之间的相互作用证明了乙酸乙酯的简便途径,展示了酯合成的一种创新方法。这项研究通过利用片状硅酸盐进行化学转化,为绿色化学领域做出了贡献 (Ballantine 等人,1981)。

乙酸乙酯的微生物生产

为了探索乙酸乙酯生产的可持续替代方案,本综述讨论了生物质衍生糖向乙酸乙酯的微生物转化。它强调了酵母中代谢工程在生物催化乙醇和乙酸转化为乙酸乙酯中的潜力,提供了一种绿色且可持续的生产方法 (Zhang 等人,2020)。

作用机制

Target of Action

Ethyl (cyclopentylamino)(oxo)acetate, also known as Acetic acid, 2-(cyclopentylamino)-2-oxo-, ethyl ester or ethyl 2-(cyclopentylamino)-2-oxoacetate, is a chemical compound with a molecular weight of 171.24

Biochemical Pathways

It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

未来方向

The future directions in the field of esters, including “Acetic acid, 2-(cyclopentylamino)-2-oxo-, ethyl ester”, involve addressing the challenges associated with their synthesis. There is a need to improve the catalytic efficiency and selectivity of AATs for the biosynthesis of specific esters . This could be addressed with protein molecular engineering approaches .

属性

IUPAC Name |

ethyl 2-(cyclopentylamino)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)10-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKFADBWPCWTAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2870849.png)

![(3-Phenyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2870852.png)

![methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B2870854.png)

![4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B2870855.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2870859.png)

![2-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B2870864.png)

![2-[4-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2870869.png)

![N-[3-(dimethylamino)-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2870871.png)